Batimastat's 11.5-Fold Superior Potency for MMP-3 (Stromelysin-1) vs. Marimastat
Batimastat demonstrates significantly greater potency against MMP-3 (stromelysin-1) compared to its direct structural analog, marimastat. This is a key differentiating feature, as marimastat was designed primarily for improved oral bioavailability, which resulted in a trade-off in potency for this specific enzyme [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Marimastat (BB-2516): 230 nM |
| Quantified Difference | 11.5-fold more potent (230 nM / 20 nM) |
| Conditions | In vitro enzymatic assay against purified human MMP-3 (stromelysin-1) |
Why This Matters
For researchers investigating pathologies where MMP-3 activity is a primary driver, such as specific inflammatory diseases or cancer invasion models, Batimastat provides a level of target engagement that its clinically advanced analog cannot match at equivalent concentrations.
- [1] Rasmussen, H. S., & McCann, P. P. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacology & therapeutics, 75(1), 69-75. View Source
